Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate
Overview
Description
Scientific Research Applications
Synthesis of Thiophene Derivatives
“Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate” could potentially be used in the synthesis of thiophene derivatives. Thiophene-based analogs are a potential class of biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives, which could potentially be synthesized using “Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate”, are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This compound could potentially be used in the development of these molecules.
Organic Field-Effect Transistors (OFETs)
“Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate” could potentially be used in the fabrication of organic field-effect transistors (OFETs), which are a type of transistor that utilizes an organic semiconductor in its channel .
Organic Light-Emitting Diodes (OLEDs)
This compound could potentially be used in the fabrication of organic light-emitting diodes (OLEDs), which are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current .
Pharmacological Properties
Molecules with the thiophene ring system, which could potentially be synthesized using “Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate”, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synaptic Plasticity
“Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate” could potentially be used in research related to synaptic plasticity. Recent findings have implicated AMPARs in synapse formation and stabilization, and regulation of functional AMPARs is the principal mechanism underlying synaptic plasticity .
Vascular Ion Channel Modulatory Activity
The synthesis of certain derivatives, such as 2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate, has been reported along with the assessment of its vascular ion channel modulatory activity both in silico and in vitro . “Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate” could potentially be used in similar research.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, contributing to their diverse biological activities .
Mode of Action
It is known that compounds with similar structures can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been found to participate in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a broad spectrum of biological activities , suggesting that Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate may also have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the suzuki–miyaura cross-coupling reaction, which similar compounds can participate in, is generally environmentally benign .
properties
IUPAC Name |
methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-8-4-6(5-9(12)15-2)3-7(11)10(8)13/h3-4,13H,5,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCPKKFEGRMPCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)N)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179431 | |
Record name | Benzeneacetic acid, 3-amino-4-hydroxy-5-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate | |
CAS RN |
1072150-33-4 | |
Record name | Benzeneacetic acid, 3-amino-4-hydroxy-5-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072150-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 3-amino-4-hydroxy-5-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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